![molecular formula C10H15N3O3 B10951865 5-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B10951865.png)
5-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.
Preparation Methods
The synthesis of 5-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-amine with a suitable carboxylic acid derivative. One common method involves the use of acyl chlorides or anhydrides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
5-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products .
Scientific Research Applications
5-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
5-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid can be compared with other similar compounds, such as:
1,5-dimethyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole ring structure but differs in the functional groups attached to the ring, resulting in distinct chemical properties and applications.
5-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar to the target compound, this derivative features an amino group, but its position and additional functional groups lead to different reactivity and biological activity.
Properties
Molecular Formula |
C10H15N3O3 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-[(1,5-dimethylpyrazol-4-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H15N3O3/c1-7-8(6-11-13(7)2)12-9(14)4-3-5-10(15)16/h6H,3-5H2,1-2H3,(H,12,14)(H,15,16) |
InChI Key |
MYYOEECWDSJUHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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